molecular formula C15H16N2O4 B2819606 N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-3,5-dimethoxybenzamide CAS No. 941879-06-7

N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-3,5-dimethoxybenzamide

Cat. No. B2819606
CAS RN: 941879-06-7
M. Wt: 288.303
InChI Key: WRPVTZSHYDQQAV-UHFFFAOYSA-N
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Description

The compound “N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-3,5-dimethoxybenzamide” contains several functional groups. It has an isoxazole ring, which is a five-membered ring with one oxygen atom and one nitrogen atom . It also contains a benzamide group, which consists of a benzene ring attached to an amide group .


Synthesis Analysis

While the specific synthesis for this compound isn’t available, isoxazoles can generally be synthesized through 1,3-dipolar cycloaddition . Benzamides can be synthesized by reacting a benzoyl chloride with an amine .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The isoxazole ring and the benzene ring contribute to the rigidity of the molecule, while the amide group can participate in hydrogen bonding .


Chemical Reactions Analysis

Isoxazoles can undergo a variety of reactions, including nucleophilic addition at the 5-position, electrophilic substitution at the 4-position, and ring-opening reactions . Benzamides can undergo hydrolysis to form benzoic acid and an amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group could allow for hydrogen bonding, which could affect the compound’s solubility and boiling point .

Scientific Research Applications

Chemical Synthesis and Characterization

N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-3,5-dimethoxybenzamide is explored within various chemical contexts, including synthesis, characterization, and its reactions under specific conditions. A study by Xu et al. (2005) on conformationally flexible benzamide analogues, including N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-3,5-dimethoxybenzamide, discusses radiolabeling with tritium to evaluate binding to sigma-2 receptors, indicating its potential in receptor studies (Xu et al., 2005).

Pharmacological Research

In pharmacological contexts, the focus on receptor binding studies, especially with sigma-2 receptors, showcases the compound's relevance in understanding receptor interactions and signaling pathways. The detailed investigation by Xu et al. (2005) into the binding affinity and kinetics of N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-3,5-dimethoxybenzamide derivatives provides insights into its potential as a novel sigma-2 receptor probe, contributing to the development of receptor-targeted therapies (Xu et al., 2005).

Environmental and Metabolic Studies

Investigations into the environmental stability and metabolic pathways of similar compounds, as seen in studies on isoxaben, provide a framework for understanding how N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-3,5-dimethoxybenzamide and its derivatives might behave in various environmental conditions and biological systems. These studies contribute to a broader comprehension of the compound's lifecycle, from synthesis to degradation, and its potential environmental impacts (Mamouni et al., 1992; Schmitt et al., 1992).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Isoxazoles and benzamides have been found in a variety of biologically active compounds, so this compound could potentially have a wide range of activities .

Safety and Hazards

The safety and hazards of this compound would depend on its specific properties and activities. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

Future research could involve synthesizing this compound and testing its biological activity. The isoxazole and benzamide groups are found in many biologically active compounds, so this compound could have potential applications in medicinal chemistry .

properties

IUPAC Name

N-(5,6-dihydro-4H-cyclopenta[c][1,2]oxazol-3-yl)-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c1-19-10-6-9(7-11(8-10)20-2)14(18)16-15-12-4-3-5-13(12)17-21-15/h6-8H,3-5H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRPVTZSHYDQQAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=C3CCCC3=NO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-3,5-dimethoxybenzamide

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